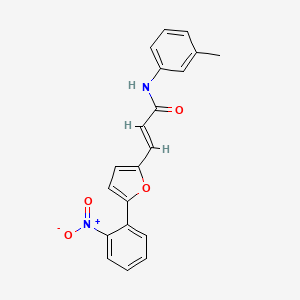
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide, also known as NFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and cancer research.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide binds to the extracellular domain of voltage-gated sodium channels and stabilizes the channel in a closed state, preventing the influx of sodium ions and the generation of action potentials. Inhibition of carbonic anhydrase IX leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide depend on the specific application and concentration used. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to decrease neuronal excitability and may have potential therapeutic effects for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit tumor growth and metastasis by decreasing the production of bicarbonate ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX, which allows for targeted inhibition of these proteins. However, one limitation of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in scientific research. In neuroscience, further studies are needed to determine the potential therapeutic effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide may have potential applications for the treatment of solid tumors that overexpress carbonic anhydrase IX. Additionally, further studies are needed to optimize the synthesis and solubility of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for use in lab experiments.
Métodos De Síntesis
The synthesis of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with m-toluidine in the presence of acetic anhydride and triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have therapeutic potential for conditions such as epilepsy and neuropathic pain.
In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to have anticancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis.
Propiedades
IUPAC Name |
(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVHIFYYRBPOV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)

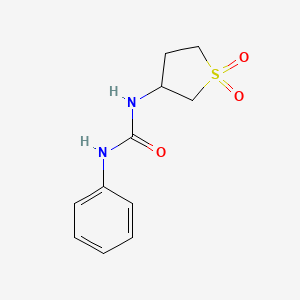
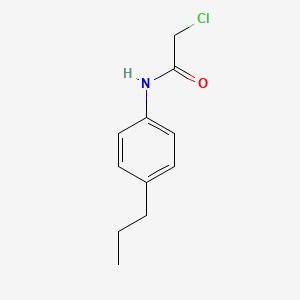
![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)

![N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2802363.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)
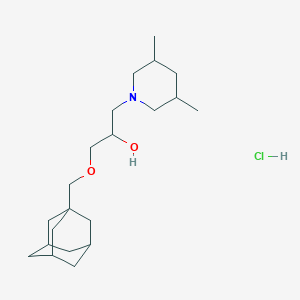

![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
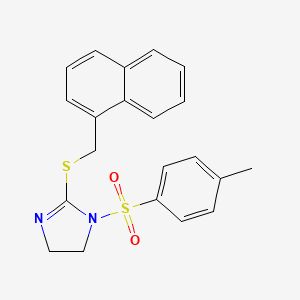
![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)